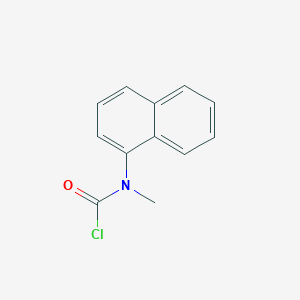
Methyl(naphthalen-1-yl)carbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(naphthalen-1-yl)carbamyl chloride is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and a carbamyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
Methyl(naphthalen-1-yl)carbamyl chloride can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-ylamine with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:
Naphthalen-1-ylamine+Phosgene→Methyl(naphthalen-1-yl)carbamyl chloride+HCl
This method requires careful handling of phosgene, a toxic and hazardous reagent.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated systems to handle the reagents safely. The reaction is typically carried out in a controlled environment to ensure the safety of the workers and the quality of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl(naphthalen-1-yl)carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form naphthalen-1-ylamine and carbon dioxide.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include N-substituted carbamates, esters, and thiocarbamates.
Hydrolysis Products: Naphthalen-1-ylamine and carbon dioxide are the primary products of hydrolysis.
科学的研究の応用
Methyl(naphthalen-1-yl)carbamyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl(naphthalen-1-yl)carbamyl chloride involves its interaction with specific molecular targets. The carbamyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The naphthalene ring can also interact with hydrophobic regions of biomolecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
Naphthalen-1-yl methylcarbamate: Similar structure but lacks the chloride group.
Naphthalen-1-ylamine: The parent amine compound without the carbamyl chloride group.
Methyl carbamate: Contains a carbamate group but lacks the naphthalene ring.
Uniqueness
Methyl(naphthalen-1-yl)carbamyl chloride is unique due to the presence of both the naphthalene ring and the carbamyl chloride group. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other related compounds. The naphthalene ring provides hydrophobic interactions, while the carbamyl chloride group offers reactive sites for covalent bonding with nucleophiles.
特性
CAS番号 |
57340-50-8 |
|---|---|
分子式 |
C12H10ClNO |
分子量 |
219.66 g/mol |
IUPAC名 |
N-methyl-N-naphthalen-1-ylcarbamoyl chloride |
InChI |
InChI=1S/C12H10ClNO/c1-14(12(13)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChIキー |
CUWWPPCGNNYYSK-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


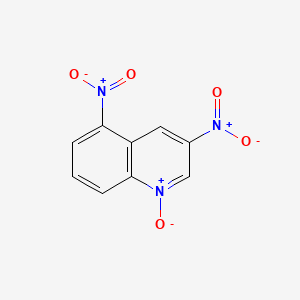

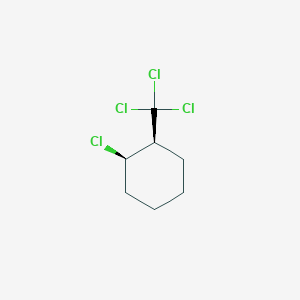
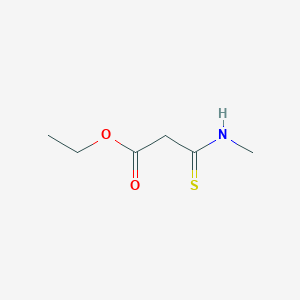
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
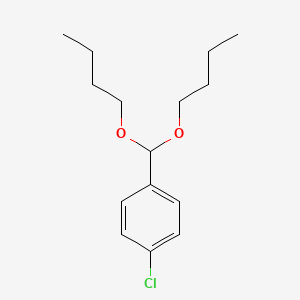
![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
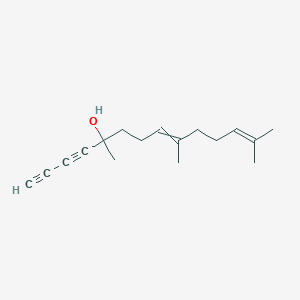
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)
